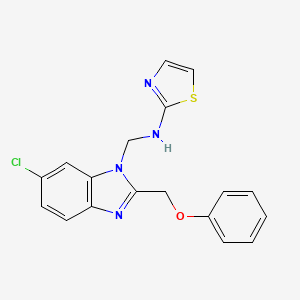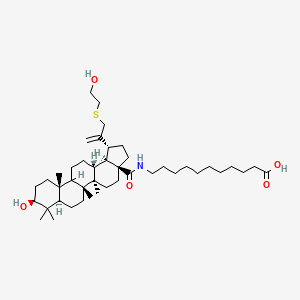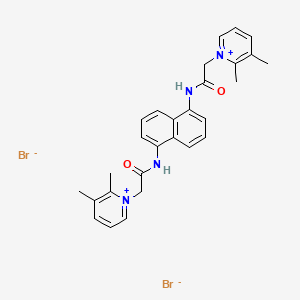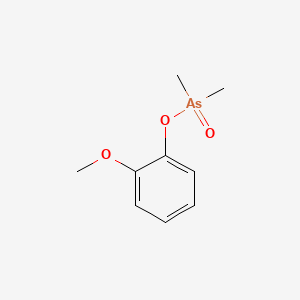
1-Dimethylarsoryloxy-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiacol cacodylate is a chemical compound that combines guaiacol, a naturally occurring organic compound derived from guaiac resin and lignin, with cacodylic acid, an organoarsenic compound. Guaiacol is known for its antiseptic and expectorant properties, while cacodylic acid is used in various industrial applications, including as a herbicide and a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guaiacol cacodylate typically involves the reaction of guaiacol with cacodylic acid under controlled conditions. One common method is to dissolve guaiacol in an appropriate solvent, such as ethanol, and then add cacodylic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of guaiacol cacodylate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Guaiacol cacodylate can undergo various chemical reactions, including:
Oxidation: Guaiacol cacodylate can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert guaiacol cacodylate to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring of guaiacol, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of guaiacol cacodylate.
Substitution: Various substituted guaiacol derivatives, depending on the reagents used.
Scientific Research Applications
Guaiacol cacodylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of respiratory conditions due to its expectorant properties.
Industry: Utilized in the production of various chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of guaiacol cacodylate involves its interaction with various molecular targets and pathways. Guaiacol is known to exert its effects through its antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative damage. Cacodylic acid, on the other hand, can interact with cellular components and disrupt various biochemical processes. The combined effects of guaiacol and cacodylic acid in guaiacol cacodylate may involve multiple pathways, including modulation of oxidative stress and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Guaiacol: A naturally occurring compound with antiseptic and expectorant properties.
Cacodylic Acid: An organoarsenic compound used in various industrial applications.
Catechol: A related compound with similar chemical structure and properties to guaiacol.
Eugenol: Another phenolic compound with antiseptic and analgesic properties.
Uniqueness of Guaiacol Cacodylate
Guaiacol cacodylate is unique due to its combination of guaiacol and cacodylic acid, which imparts a distinct set of chemical and biological properties. The presence of both guaiacol and cacodylic acid in a single compound allows for a synergistic effect, potentially enhancing its efficacy in various applications compared to its individual components.
Properties
CAS No. |
553-47-9 |
|---|---|
Molecular Formula |
C9H13AsO3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
1-dimethylarsoryloxy-2-methoxybenzene |
InChI |
InChI=1S/C9H13AsO3/c1-10(2,11)13-9-7-5-4-6-8(9)12-3/h4-7H,1-3H3 |
InChI Key |
ZSHYQCDUUBZWFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1O[As](=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


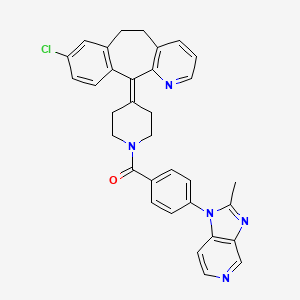
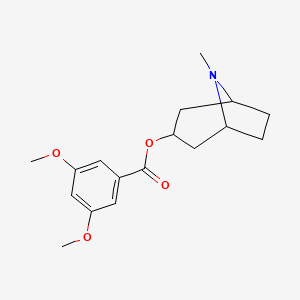
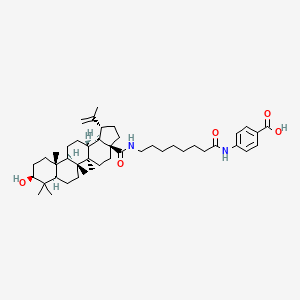
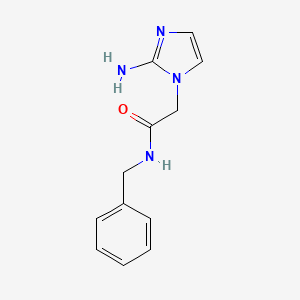
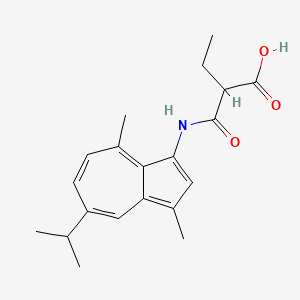
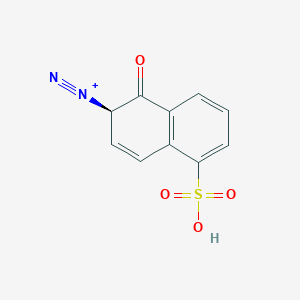
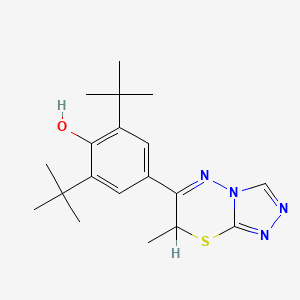



![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
